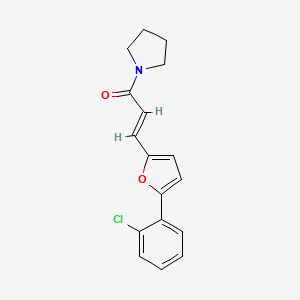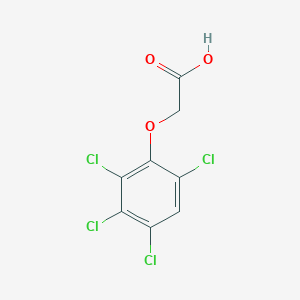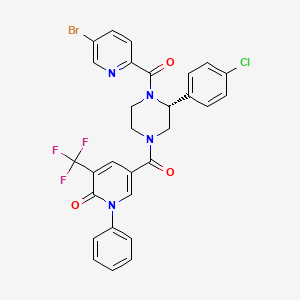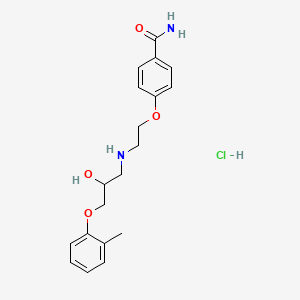
2-Methyl-2-phenylpropylmercuri acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-phenylpropylmercuri acetate is an organomercury compound with the molecular formula C12H16HgO2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-phenylpropylmercuri acetate typically involves the reaction of 2-Methyl-2-phenylpropyl alcohol with mercuric acetate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{C}_6\text{H}_5\text{C(CH}_3\text{)}_2\text{CH}_2\text{OH} + \text{Hg(OAc)}_2 \rightarrow \text{C}_6\text{H}_5\text{C(CH}_3\text{)}_2\text{CH}_2\text{HgOAc} + \text{HOAc} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets the required standards for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-phenylpropylmercuri acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding mercuric oxide derivatives.
Reduction: Reduction reactions can convert the mercuric acetate group to other functional groups.
Substitution: The acetate group can be substituted with other nucleophiles, leading to the formation of different organomercury compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, thiols, and amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercuric oxide derivatives, while substitution reactions can produce a variety of organomercury compounds.
Applications De Recherche Scientifique
2-Methyl-2-phenylpropylmercuri acetate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-phenylpropylmercuri acetate involves its interaction with molecular targets, such as enzymes and proteins. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is mediated through the formation of covalent bonds between the mercury atom and the thiol groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-2-phenylpropyl acetate: Similar in structure but lacks the mercury atom, resulting in different chemical properties and applications.
Phenylmercuric acetate: Contains a phenyl group attached to the mercury atom, used in similar applications but with distinct reactivity.
Uniqueness
2-Methyl-2-phenylpropylmercuri acetate is unique due to the presence of both the phenyl and 2-methylpropyl groups attached to the mercury atom. This unique structure imparts specific chemical properties, making it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
23482-72-6 |
|---|---|
Formule moléculaire |
C12H16HgO2 |
Poids moléculaire |
392.85 g/mol |
Nom IUPAC |
acetyloxy-(2-methyl-2-phenylpropyl)mercury |
InChI |
InChI=1S/C10H13.C2H4O2.Hg/c1-10(2,3)9-7-5-4-6-8-9;1-2(3)4;/h4-8H,1H2,2-3H3;1H3,(H,3,4);/q;;+1/p-1 |
Clé InChI |
GTSRYGVMMICJIU-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)O[Hg]CC(C)(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11938764.png)













